molecular formula C22H12F3N3O2S2 B11132205 (5E)-2-[(E)-2-(thiophen-2-yl)ethenyl]-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-[(E)-2-(thiophen-2-yl)ethenyl]-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11132205
M. Wt: 471.5 g/mol
InChI Key: OEABMOPGFKYQER-LJOVRERSSA-N
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Description

The compound “(5E)-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a complex organic molecule that features multiple functional groups, including thiophene, furan, triazole, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of each ring system and their subsequent coupling. Typical synthetic routes might include:

    Formation of the Thiophene Ring: This could be achieved through the Paal-Knorr synthesis or other cyclization methods.

    Formation of the Furan Ring: This might involve the Feist-Benary synthesis or other cyclization reactions.

    Formation of the Triazole and Thiazole Rings: These could be synthesized through cycloaddition reactions or other heterocyclic synthesis methods.

    Coupling Reactions: The final steps would involve coupling these ring systems under specific conditions, possibly using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced, particularly at the double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or other nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Medicine

The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Applications might include its use in materials science, such as in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (5E)-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is unique due to its specific combination of functional groups and ring systems.

    Similar Compounds: Other compounds with similar structures might include those with thiophene, furan, triazole, and thiazole rings but with different substituents or linkages.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C22H12F3N3O2S2

Molecular Weight

471.5 g/mol

IUPAC Name

(5E)-2-[(E)-2-thiophen-2-ylethenyl]-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H12F3N3O2S2/c23-22(24,25)14-4-1-3-13(11-14)17-8-6-15(30-17)12-18-20(29)28-21(32-18)26-19(27-28)9-7-16-5-2-10-31-16/h1-12H/b9-7+,18-12+

InChI Key

OEABMOPGFKYQER-LJOVRERSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/3\C(=O)N4C(=NC(=N4)/C=C/C5=CC=CS5)S3

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C=CC5=CC=CS5)S3

Origin of Product

United States

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